(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid
Overview
Description
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid is a white crystalline alkaloid derived from the plant Atropa belladonna. It is a racemic mixture of d-hyoscyamine and l-hyoscyamine, with only l-hyoscyamine being pharmacologically active . Atropine is commonly used in medical settings as an antimuscarinic agent to treat bradycardia, reduce salivation during surgery, and as an antidote for organophosphate poisoning .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atropine involves the esterification of tropine with tropic acid. This reaction typically occurs under acidic conditions to facilitate the formation of the ester bond. The process can be carried out in a continuous-flow system, which allows for precise control over reaction conditions and efficient separation of byproducts .
Industrial Production Methods: Industrial production of atropine sulfate involves the extraction of the alkaloid from the plant Atropa belladonna, followed by purification and conversion to the sulfate salt. The process includes steps such as liquid-liquid extraction, crystallization, and drying to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Atropine undergoes various chemical reactions, including:
Hydrolysis: Under alkaline conditions, atropine can be hydrolyzed into tropine and tropic acid.
Oxidation and Reduction: Atropine can participate in redox reactions, although these are less common in typical usage scenarios.
Substitution: Atropine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) is commonly used for hydrolysis reactions.
Oxidation: Potassium permanganate (KMnO4) can be used as an oxidizing agent.
Substitution: Various nucleophiles, such as halides, can be used under appropriate conditions.
Major Products:
Hydrolysis: Tropine and tropic acid.
Oxidation: Oxidized derivatives of atropine.
Substitution: Substituted atropine derivatives.
Scientific Research Applications
Atropine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of neurotransmitter systems and receptor binding.
Industry: Applied in the production of pharmaceuticals and as a component in certain diagnostic tests.
Mechanism of Action
Atropine acts as a competitive antagonist of muscarinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system . This leads to effects such as increased heart rate, reduced salivation, and relaxation of smooth muscles. The primary molecular targets are the M1, M2, and M3 muscarinic receptors .
Comparison with Similar Compounds
Scopolamine: Another tropane alkaloid with similar antimuscarinic effects but with a more pronounced central nervous system effect.
Hyoscyamine: The active enantiomer of atropine, with similar pharmacological properties.
Ipratropium: A synthetic derivative used primarily as a bronchodilator.
Uniqueness: Atropine’s unique combination of peripheral and central antimuscarinic effects makes it particularly versatile in medical applications. Its ability to cross the blood-brain barrier distinguishes it from some other antimuscarinic agents .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQPODMEGSXHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947656 | |
Record name | Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5908-99-6, 55-48-1, 2472-17-5 | |
Record name | Atropine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Atropine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atropine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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